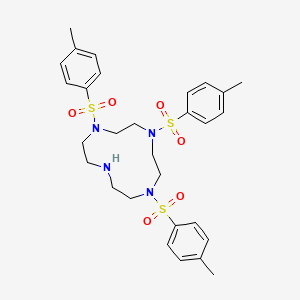

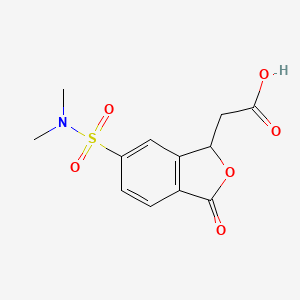

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

概览

描述

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic complexing agent . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

Synthesis Analysis

Research over the last two decades has been driven into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .Molecular Structure Analysis

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly known as TATD, is a synthetic compound widely utilized in diverse scientific research applications. This cyclic tetraazamacrocycle (CTAM) exhibits unique properties .Chemical Reactions Analysis

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities .Physical And Chemical Properties Analysis

The predicted boiling point of 1,4,7,10-Tetraazacyclododecane-1,7-diethanol is 442.5±40.0 °C and the predicted density is 1.012±0.06 g/cm3 .科研应用

Synthesis and Characterization

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane serves as an important intermediate in synthesizing medically relevant DO3A and DOTA metal chelators. Its synthesis, properties, and efficient synthesis of its hydrobromide salt have been characterized spectroscopically and via X-ray crystallographic analysis (Jagadish et al., 2011). Additionally, improved synthesis methods for derivatives of this compound have been developed, enhancing the yield and efficiency (Jagadish et al., 2014).

Chelating Agents and Complexes

This compound is integral to the synthesis of macrocyclic bifunctional chelating agents, useful in various scientific applications including medical imaging and therapy (Mishra & Chatal, 2001). The synthesis and characterization of lanthanide(III) complexes of derivatives of this macrocycle demonstrate its role in developing contrast agents for magnetic resonance imaging (MRI) (Nwe et al., 2007).

Applications in Molecular Recognition and Imaging

Innovative applications include the design of ligands that enable molecular recognition of sialic acid by lanthanide(III) complexes, utilizing the compound's derivatives (Regueiro-Figueroa et al., 2010). These advancements contribute to the development of precise diagnostic and therapeutic tools. Additionally, the compound's derivatives have been used in developing redox-sensitive contrast agents for MRI, highlighting their potential in non-invasive medical diagnostics (Raghunand et al., 2010).

Versatility in Chemical Synthesis

Its versatility extends to the facile synthesis of precursor chelating agents for lanthanide ions, which has significant implications in molecular imaging and pharmaceutical research (Li et al., 2009). The compound and its derivatives also serve as platforms for developing metal-coded DOTA-based affinity tags, showcasing its utility in bioconjugation and biomolecular labeling (Kohl et al., 2007)

Safety And Hazards

未来方向

The use of organically chelated lanthanides in diagnosis and treatment is a rapidly growing field in medicine . The architecture of the cage, its symmetry, and stability play a dominant role in the effectiveness of the tissue-selective lanthanide chelates applied as probes and radiopharmaceuticals .

性质

IUPAC Name |

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJEODHPCMQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327700 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane | |

CAS RN |

94530-07-1 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)